8-(tert-Butyl) 2-methyl (1R,2R,3S,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate
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Overview
Description
8-(tert-Butyl) 2-methyl (1R,2R,3S,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate is a complex organic compound featuring a bicyclic structure. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities . The presence of the tert-butyl group and the azabicyclo[3.2.1]octane scaffold makes it a unique molecule with significant potential in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(tert-Butyl) 2-methyl (1R,2R,3S,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate involves enantioselective construction of the azabicyclo[3.2.1]octane scaffold . This process typically includes the following steps:
Formation of the bicyclic core: This is achieved through a series of cyclization reactions.
Introduction of the tert-butyl group: This step involves the use of tert-butyl reagents under controlled conditions to ensure selective substitution.
Hydroxylation and carboxylation: These functional groups are introduced using specific reagents and catalysts to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
8-(tert-Butyl) 2-methyl (1R,2R,3S,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
8-(tert-Butyl) 2-methyl (1R,2R,3S,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 8-(tert-Butyl) 2-methyl (1R,2R,3S,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s unique structure allows it to modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
- Methyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-(2R)-3,3,3-trifluoro-2-methoxy-1-oxo-2-phenylpropyl]-8-azabicyclo[3.2.1]octane-2-carboxylate
Uniqueness
The presence of the tert-butyl group and the specific stereochemistry of the azabicyclo[3.2.1]octane scaffold make 8-(tert-Butyl) 2-methyl (1R,2R,3S,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate unique.
Properties
Molecular Formula |
C14H23NO5 |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
8-O-tert-butyl 2-O-methyl (1R,2R,3S,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate |
InChI |
InChI=1S/C14H23NO5/c1-14(2,3)20-13(18)15-8-5-6-9(15)11(10(16)7-8)12(17)19-4/h8-11,16H,5-7H2,1-4H3/t8-,9+,10-,11+/m0/s1 |
InChI Key |
XTFCGUVJNBKLAK-ZRUFSTJUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]1[C@H]([C@H](C2)O)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(C(C2)O)C(=O)OC |
Origin of Product |
United States |
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